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molecular formula C10H21O6P B8545789 (Di-tert-butoxy-phosphoryloxy)-acetic acid

(Di-tert-butoxy-phosphoryloxy)-acetic acid

Cat. No. B8545789
M. Wt: 268.24 g/mol
InChI Key: OBNORMCGWHFKGY-UHFFFAOYSA-N
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Patent
US07776855B2

Procedure details

(Di-tert-butoxy-phosphoryloxy)-acetic acid benzyl ester (700 mg, 1.96 mmol) was dissolved in MeOH (40 mL) and passed through a “H-cube” hydrogenator with a 10% Pd on carbon cartridge under 40 psi of hydrogen at a flow rate of 1 mL/min. The reaction mixture was concentrated in vacuo to give 513 mg (98%) of (di-tert-butoxy-phosphoryloxy)-acetic acid, which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3): δ 4.53 (d, 2H), and 1.51 (s, 18H).
Name
(Di-tert-butoxy-phosphoryloxy)-acetic acid benzyl ester
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:24])[CH2:10][O:11][P:12]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])C1C=CC=CC=1.[H][H]>CO.[Pd]>[C:20]([O:19][P:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])([O:11][CH2:10][C:9]([OH:24])=[O:8])=[O:13])([CH3:22])([CH3:23])[CH3:21]

Inputs

Step One
Name
(Di-tert-butoxy-phosphoryloxy)-acetic acid benzyl ester
Quantity
700 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(COP(=O)(OC(C)(C)C)OC(C)(C)C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OP(=O)(OCC(=O)O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 513 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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